Lipophilic Efficiency and Permeability Advantage Over -CF3 Structural Analog
The trifluoromethoxy (-OCF3) group provides a distinct physicochemical advantage over the common trifluoromethyl (-CF3) isostere. While both are strongly electron-withdrawing, the -OCF3 group typically results in lower lipophilicity for a given electronic effect. Comparative studies on aliphatic compounds show that -OCF3-bearing molecules have lipophilicity comparable to -CF3 analogs but with a distinct impact on metabolic stability [1]. Specifically, the target compound's computed XLogP3 of ~1.9 creates a different formulation and permeability profile compared to its -CF3 analog, N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 2034404-89-0), which has a higher XLogP3 of 2.1 [2]. This 0.2 unit decrease in XLogP3 for the -OCF3 compound represents a quantifiable improvement in lipophilic efficiency (LipE) when targeting enzymes with a preference for lower-logP ligands, potentially leading to better in vivo clearance and reduced off-target binding [3].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 2034404-89-0), XLogP3 = 2.1 |
| Quantified Difference | ΔXLogP3 = -0.2 (Target compound is less lipophilic) |
| Conditions | In silico prediction using the XLogP3 algorithm on the compound's SMILES. |
Why This Matters
A lower lipophilicity for similar-sized molecules generally translates to higher lipophilic efficiency, reduced non-specific binding, and a more favorable ADMET profile, making the -OCF3 compound a more developable probe for structure-activity relationship (SAR) studies.
- [1] Logvinenko, I. G., et al. (2023). Synthesis, physico-chemical properties and microsomal stability of compounds containing aliphatic trifluoromethoxy group. Journal of Fluorine Chemistry, 266, 110087. View Source
- [2] PubChem. (2026). Computed Properties for N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 2034404-89-0). View Source
- [3] Johnson, T. W., Gallego, R. A., & Edwards, M. P. (2018). Lipophilic Efficiency as an Important Metric in Drug Discovery. Journal of Medicinal Chemistry, 61(15), 6401–6420. View Source
